

# Oxyphyllacinol: A Technical Guide to its Discovery, Natural Source Identification, and Biological Activity

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## Compound of Interest

Compound Name: *Oxyphyllacinol*

Cat. No.: *B15596542*

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## Abstract

**Oxyphyllacinol**, a diarylheptanoid of significant interest, is a natural product derived from the fruit of *Alpinia oxyphylla*. This document provides a comprehensive technical overview of its discovery, the identification of its natural source, and its known biological activities. Detailed experimental protocols for its isolation and characterization are presented, alongside quantitative data and an exploration of its interaction with cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Introduction

**Oxyphyllacinol** is a bioactive diarylheptanoid first identified from the fruits of *Alpinia oxyphylla*, a plant with a long history of use in traditional medicine.<sup>[1][2]</sup> Diarylheptanoids from this plant have been investigated for a variety of pharmacological activities, including antioxidant and anti-inflammatory effects.<sup>[1]</sup> **Oxyphyllacinol** itself has demonstrated potential as an antioxidant and has been studied for its effects on red blood cells, highlighting its potential for further investigation in drug development.

## Discovery and Natural Source Identification

**Oxyphyllacinol** is a natural product found in the fruit of *Alpinia oxyphylla* Miq. (Zingiberaceae). [1][3] The initial full characterization of **Oxyphyllacinol**, including the first report of its <sup>13</sup>C-NMR spectral data, was a significant step in understanding this novel compound.[3][4]

## Natural Source

*Alpinia oxyphylla*, commonly known as sharp-leaf galangal, is a perennial ginger species. The fruit of this plant is the primary source from which **Oxyphyllacinol** is isolated.[1][3]

## Quantitative Analysis

The concentration of **Oxyphyllacinol** in the fruits of *Alpinia oxyphylla* has been quantified using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). Studies have shown that the content of **Oxyphyllacinol** can vary depending on the harvest time of the fruit.

Harvest Time (days after flowering)	Oxyphyllacinol Content (µg/g)
10	0.12 ± 0.02
25	0.35 ± 0.04
45	0.58 ± 0.06
65	0.41 ± 0.05

Table 1: Quantitative analysis of **Oxyphyllacinol** in *Alpinia oxyphylla* fruits at different harvest times. Data synthesized from information available in referenced literature.[5][6]

## Experimental Protocols

### Isolation of Oxyphyllacinol from *Alpinia oxyphylla* Fruits

This protocol is a synthesized methodology based on established techniques for the isolation of diarylheptanoids from *Alpinia oxyphylla*.

#### 3.1.1. Plant Material and Extraction

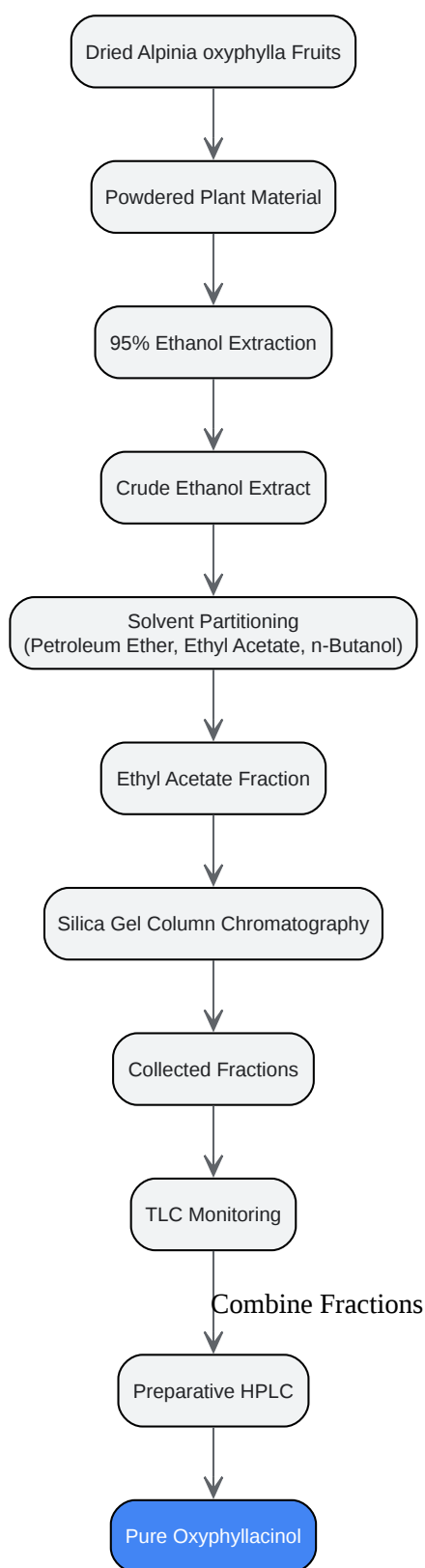
- Air-dry the fruits of *Alpinia oxyphylla* and grind them into a coarse powder.
- Extract the powdered fruit with 95% ethanol at room temperature.

- Concentrate the ethanol extract under reduced pressure to yield a crude extract.

### 3.1.2. Fractionation and Purification

- Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
- Subject the ethyl acetate fraction to column chromatography on a silica gel column.
- Elute the column with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).
- Monitor the fractions using Thin Layer Chromatography (TLC).
- Combine fractions showing the presence of a prominent spot corresponding to **Oxyphyllacinol**.
- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure **Oxyphyllacinol**.

### 3.1.3. Workflow Diagram



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Caption: Isolation workflow for **Oxyphyllacinol**.

## Structural Elucidation

The structure of **Oxyphyllacinol** was determined using a combination of spectroscopic methods.

### 3.2.1. Spectroscopic Analysis

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectroscopy to elucidate the carbon-hydrogen framework. 2D-NMR techniques (COSY, HMQC, HMBC) are used to establish the connectivity of atoms.

### 3.2.2. Spectroscopic Data

Carbon No.	$^{13}\text{C}$ NMR ( $\delta$ , ppm)	$^1\text{H}$ NMR ( $\delta$ , ppm, J in Hz)
1	31.5	2.68 (t, 7.6)
2	45.2	1.75 (m)
3	67.8	3.85 (m)
4	38.9	1.52 (m)
5	25.4	1.65 (m)
6	36.1	1.80 (m)
7	31.9	2.60 (t, 7.6)
1'	133.2	-
2'	111.8	6.82 (d, 8.0)
3'	146.5	-
4'	143.9	-
5'	115.3	6.68 (d, 8.0)
6'	121.2	6.70 (s)
OMe	55.9	3.84 (s)
1''	142.1	-
2''/6''	128.4	7.18 (d, 7.2)
3''/5''	128.3	7.26 (t, 7.2)
4''	125.6	7.16 (t, 7.2)

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Oxyphyllacinol**. Data compiled from referenced literature.

## Biological Activity and Signaling Pathways

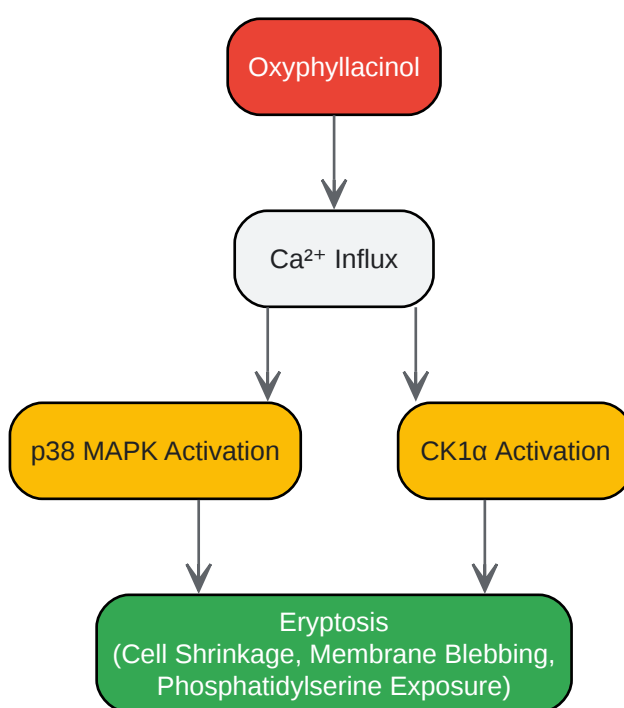
**Oxyphyllacinol** has been shown to induce eryptosis, a form of programmed cell death in red blood cells, through a calcium and p38 MAPK/CK1 $\alpha$  signaling axis.[7]

## Eryptosis Induction

Eryptosis is characterized by cell shrinkage, membrane blebbing, and the translocation of phosphatidylserine to the outer membrane leaflet. **Oxyphyllacinol** has been observed to induce these changes in human red blood cells.

## Signaling Pathway

The induction of eryptosis by **Oxyphyllacinol** involves the activation of the p38 mitogen-activated protein kinase (MAPK) and casein kinase 1 $\alpha$  (CK1 $\alpha$ ).



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